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Abstract

This technical guide provides a comprehensive overview of the known thermodynamic
properties of (-)-2-Chlorooctane. Due to a scarcity of experimental data for the pure
enantiomer, this document primarily presents critically evaluated data for the racemic mixture,
(x)-2-Chlorooctane, which serves as a valuable approximation for the properties of the
individual stereocisomers. This guide includes tabulated physical and thermodynamic data,
detailed descriptions of general experimental methodologies for determining these properties,
and a visual representation of a typical experimental workflow. This document is intended to be
a foundational resource for researchers and professionals in chemistry and drug development
requiring thermodynamic data for this compound.

Introduction

(-)-2-Chlorooctane is a chiral alkyl halide. The designation (-) refers to its levorotatory
property, meaning it rotates the plane of polarized light to the left (counter-clockwise). This
optical activity is a key characteristic of chiral molecules. The stereochemistry of (-)-2-
Chlorooctane corresponds to the (R) configuration according to the Cahn-Ingold-Prelog
priority rules.[1] Its enantiomer, (+)-2-Chlorooctane, is dextrorotatory and has the (S)
configuration.[1]
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While enantiomers share identical physical properties such as boiling point, melting point, and
density in a non-chiral environment, their interactions with other chiral molecules and with
plane-polarized light are distinct.[2] In drug development and asymmetric synthesis,
understanding the specific properties of each enantiomer is critical.

This guide focuses on the thermodynamic properties, which are fundamental to understanding
the energy, stability, and reactivity of (-)-2-Chlorooctane. It is important to note that most
publicly available thermodynamic data pertains to the racemic mixture of 2-chlorooctane (CAS
Number: 628-61-5).[3][4][5] This guide will clearly distinguish between data for the racemate
and the specific enantiomers where information is available.

Physical and Thermodynamic Properties

The quantitative data available for 2-chlorooctane, primarily for the racemic mixture, are
summarized in the tables below. These values provide a close estimation for the properties of
(-)-2-Chlorooctane.

Table 1: General and Physical Properties of 2-Chlorooctane

Property Value Source(s)
Molecular Formula CsH17ClI [3B1141[5]
Molecular Weight 148.674 g/mol [31[41[5]
CAS Number (Racemate) 628-61-5 [31141[5]
Appearance Colorless liquid [6]

171.9 - 173 °C (445.05 -

Boiling Point [1]
446.15 K)

Melting Point -71.0 °C (202.15 K) [6]

Density 0.871 g/mL [1]

Table 2: Thermodynamic Properties of 2-Chlorooctane (Racemate)
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Temperature

Property Value K) Method Source(s)
Enthalpy of Based on data
Vaporization 47.8 kJ/mol 345 from 330 K to [3]
(AvapH) 446 K
Reaction o Calorimetric

-0.13 kJ/mol Liquid Phase o [1]
Enthalpy (ArH®) Isoperibolic
Reaction o Calorimetric

0.27 kd/mol Liquid Phase o [1]
Enthalpy (ArH®) Isoperibolic

Note: Reaction enthalpies listed are for specific transformations involving 2-chlorooctane.

Experimental Protocols for Determining
Thermodynamic Properties

Detailed experimental protocols for (-)-2-Chlorooctane are not readily available in the
literature. Therefore, this section outlines the general, well-established methodologies used to
determine the key thermodynamic properties of organic liquids.

Enthalpy of Vaporization (AvapH)

The enthalpy of vaporization is the energy required to transform a given quantity of a
substance from a liquid into a gas at a given pressure. It is a crucial measure of the strength of
intermolecular forces.

Methodology: Calorimetry
Calorimetry is the most direct and accurate method for measuring enthalpy changes.[7][8]

» Vaporization Calorimetry: A known mass of the liquid is vaporized within a calorimeter. The
energy required for this phase change is measured by determining the heat absorbed by the
system. This can be achieved by supplying a known amount of electrical energy and
measuring the resulting temperature change, or by observing the temperature drop in the
calorimeter as the substance evaporates.[9][10]
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o Condensation Calorimetry: In this approach, a known amount of the substance in its vapor
phase is condensed to a liquid within the calorimeter. The heat released during condensation
is measured. The experimental setup often involves a heat exchanger where the heat of
condensation is transferred to a fluid with a known heat capacity.[10]

 Differential Scanning Calorimetry (DSC): This technique can also be used to determine the
enthalpy of vaporization. A sample is heated at a constant rate, and the heat flow required to
maintain this rate is compared to that of a reference. The area of the peak corresponding to
the boiling point on the resulting thermogram is proportional to the enthalpy of vaporization.
[11]

Heat Capacity (Cp)

Heat capacity is the amount of heat energy required to raise the temperature of a substance by
one degree Celsius (or one Kelvin).

Methodology: Adiabatic and Scanning Calorimetry

o Adiabatic Calorimetry: A sample is placed in a calorimeter that is thermally isolated from its
surroundings. A known quantity of heat is supplied to the sample, and the resulting
temperature increase is precisely measured. The heat capacity is calculated from these
values. This method is highly accurate for determining absolute heat capacities over a range
of temperatures.[12]

« Differential Scanning Calorimetry (DSC): In this method, the sample and a reference material
are heated at the same constant rate. The difference in the heat flow required to maintain the
same temperature for both is measured. This differential heat flow is directly related to the
heat capacity of the sample.[6]

Gibbs Free Energy (G)

The Gibbs free energy of a system is a measure of the amount of usable energy in that system.
The change in Gibbs free energy (AG) for a reaction at constant temperature and pressure
indicates the spontaneity of the process.

Methodology: Calculation from Enthalpy and Entropy
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The standard Gibbs free energy of formation (AGf°) is not typically measured directly. It is most
often calculated using the Gibbs-Helmholtz equation:[13][14]

AG® = AH° - TAS®

o Determine Enthalpy (AH®): The standard enthalpy of formation (AH®f) for an organic
compound like (-)-2-Chlorooctane can be determined using bomb calorimetry.[12] The
compound is combusted in a constant-volume vessel, and the heat released is measured.
Using Hess's Law and the known enthalpies of formation of the combustion products (CO:z
and Hz20), the enthalpy of formation of the compound can be calculated.[7][12]

o Determine Entropy (S°): The standard absolute entropy (S°) is determined by measuring the
heat capacity (Cp) of the substance from a temperature approaching absolute zero (0 K) up
to the standard temperature (298.15 K). The entropy is then calculated by integrating Cp/T
over this temperature range.[12]

o Calculate Gibbs Free Energy (AG®): With the experimentally determined AH® and S° values,
the standard Gibbs free energy of formation can be calculated at a given temperature T.[13]
[14]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of
the enthalpy of vaporization using a calorimetric method.
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Workflow: Determination of Enthalpy of Vaporization (AvapH)

1. Sample Preparation

Obtain high-purity
(-)-2-Chlorooctane sample

}

Accurately weigh the
sample (mass m)

1
2. Calorimetri%Measurement

Place sample in
calorimeter vessel

:

Initiate vaporization at
constant temperature (T) and pressure (P)

:

Measure energy input (q)
required for complete vaporization

* 3. Data Analysis
Record total heat Calculate moles of sample
absorbed (q) (n=m/MW)

; :

Calculate molar enthalpy of vaporization
AvapH=q/n

Result:
AvapH of (-)-2-Chlorooctane

Click to download full resolution via product page

Caption: Generalized workflow for determining the enthalpy of vaporization.
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Conclusion

This technical guide has synthesized the available thermodynamic and physical property data
for (-)-2-Chlorooctane, drawing primarily from data on its racemic mixture. The fundamental
thermodynamic properties, including enthalpy of vaporization, heat capacity, and Gibbs free
energy, have been discussed in the context of their general experimental determination via
methods such as calorimetry.

The provided data serves as a crucial baseline for researchers. However, the distinct
stereochemistry of (-)-2-Chlorooctane warrants further investigation. Future experimental
studies focused on the pure (R)- and (S)-enantiomers are necessary to elucidate any subtle
differences in their thermodynamic properties and to provide more precise data for applications
in stereoselective synthesis and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Chlorooctane, (+)- (16844-08-9) for sale [vulcanchem.com]

2. Stereochemistry Part 1: Chiral and Achiral Molecules, R and S, Enantiomers, and Optical
Rotation - Free Sketchy MCAT Lesson [sketchy.com]

o 3. Octane, 2-chloro- [webbook.nist.gov]
e 4. Octane, 2-chloro- [webbook.nist.gov]
e 5. Octane, 2-chloro- [webbook.nist.gov]
e 6. pubs.aip.org [pubs.aip.org]

e 7. Student Question : What are some common methods for determining enthalpy change in
chemical reactions? | Chemistry | QuickTakes [quicktakes.i0]

» 8. researchgate.net [researchgate.net]
e 9. uobabylon.edu.iq [uobabylon.edu.iq]

e 10. tsapps.nist.gov [tsapps.nist.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12771515?utm_src=pdf-body
https://www.benchchem.com/product/b12771515?utm_src=pdf-body
https://www.benchchem.com/product/b12771515?utm_src=pdf-custom-synthesis
https://www.vulcanchem.com/product/vc21049620
https://www.sketchy.com/mcat-lessons/stereochemistry-part-1-chiral-and-achiral-molecules-r-and-s-enantiomers-and-optical-rotation
https://www.sketchy.com/mcat-lessons/stereochemistry-part-1-chiral-and-achiral-molecules-r-and-s-enantiomers-and-optical-rotation
https://webbook.nist.gov/cgi/cbook.cgi?ID=C628615&Mask=4
https://webbook.nist.gov/cgi/cbook.cgi?ID=628-61-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=C628615&Mask=8
https://pubs.aip.org/aip/rsi/article/78/5/055103/350701/Highly-precise-experimental-device-for-determining
https://quicktakes.io/learn/chemistry/questions/what-are-some-common-methods-for-determining-enthalpy-change-in-chemical-reactions
https://quicktakes.io/learn/chemistry/questions/what-are-some-common-methods-for-determining-enthalpy-change-in-chemical-reactions
https://www.researchgate.net/post/What_are_the_different_ways_to_calculate_enthalpy_of_vaporization
https://www.uobabylon.edu.iq/eprints/publication_12_31104_250.pdf
https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=920759
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12771515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 11. akjournals.com [akjournals.com]

e 12. researchgate.net [researchgate.net]

¢ 13. chemguide.co.uk [chemguide.co.uk]

e 14, Gibbs Free Energy — Introductory Chemistry — 1st Canadian Edition [opentextbc.ca]

 To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic
Properties of (-)-2-Chlorooctane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12771515#2-chlorooctane-thermodynamic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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